molecular formula C6H9N3O B127538 N-ethyl-1H-pyrazole-1-carboxamide CAS No. 150108-74-0

N-ethyl-1H-pyrazole-1-carboxamide

Cat. No. B127538
M. Wt: 139.16 g/mol
InChI Key: ZKCZDMDFXGXWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-1H-pyrazole-1-carboxamide (EPZ-6438) is a small molecule inhibitor that targets the histone methyltransferase EZH2, which is involved in gene expression regulation. EZH2 is frequently overexpressed in various types of cancer, including lymphoma, breast, and prostate cancer, making it a promising target for cancer therapy.

Mechanism Of Action

N-ethyl-1H-pyrazole-1-carboxamide targets the histone methyltransferase EZH2, which is a component of the polycomb repressive complex 2 (PRC2). EZH2 catalyzes the methylation of lysine 27 on histone H3, leading to gene silencing. Inhibition of EZH2 by N-ethyl-1H-pyrazole-1-carboxamide leads to the reactivation of tumor suppressor genes and the induction of cell death in cancer cells.

Biochemical And Physiological Effects

N-ethyl-1H-pyrazole-1-carboxamide has been shown to have a selective inhibitory effect on EZH2, with little or no effect on other histone methyltransferases. In addition, N-ethyl-1H-pyrazole-1-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in preclinical studies.

Advantages And Limitations For Lab Experiments

One advantage of N-ethyl-1H-pyrazole-1-carboxamide for lab experiments is its specificity for EZH2, which allows for the selective inhibition of this target. However, one limitation is the potential for off-target effects, which could complicate the interpretation of experimental results. In addition, the high cost of N-ethyl-1H-pyrazole-1-carboxamide may limit its use in some research settings.

Future Directions

For research on N-ethyl-1H-pyrazole-1-carboxamide include the development of more potent and selective inhibitors of EZH2, as well as the investigation of its potential as a combination therapy with other cancer treatments. In addition, further studies are needed to elucidate the molecular mechanisms underlying the antitumor effects of N-ethyl-1H-pyrazole-1-carboxamide and to identify biomarkers that could predict patient response to treatment. Finally, the clinical development of N-ethyl-1H-pyrazole-1-carboxamide for the treatment of cancer is ongoing, and further studies are needed to evaluate its safety and efficacy in humans.

Scientific Research Applications

N-ethyl-1H-pyrazole-1-carboxamide has been extensively studied for its potential as a cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in lymphoma, breast, and prostate cancer. In addition, N-ethyl-1H-pyrazole-1-carboxamide has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

properties

CAS RN

150108-74-0

Product Name

N-ethyl-1H-pyrazole-1-carboxamide

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

N-ethylpyrazole-1-carboxamide

InChI

InChI=1S/C6H9N3O/c1-2-7-6(10)9-5-3-4-8-9/h3-5H,2H2,1H3,(H,7,10)

InChI Key

ZKCZDMDFXGXWDK-UHFFFAOYSA-N

SMILES

CCNC(=O)N1C=CC=N1

Canonical SMILES

CCNC(=O)N1C=CC=N1

synonyms

1H-Pyrazole-1-carboxamide,N-ethyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of pyrazole (1.7 g, 25 mmol) and 4 mL triethylamine in 50 mL dry THF was added ethyl isocyanate (2 g, 28 mmol) at 0° C. and the resulting reaction solution was stirred at RT for 18 h. Ethyl acetate and 2N HCl were added. The aq layer was separated and extracted with ethyl acetate. The combined ethyl acetate layers were washed with brine, dried and concentrated in vacuo to give an oil. The oil was triturated with cold hexane to give 2.5 g of N-ethyl-1H-pyrazole-1-carboxamide as a white solid.
Quantity
1.7 g
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4 mL
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2 g
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50 mL
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solvent
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0 (± 1) mol
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